rac-(2R,3R)-3-chloro-2-ethynyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,3R)-3-chloro-2-ethynyloxolane is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by the presence of a chlorine atom and an ethynyl group attached to an oxolane ring. The stereochemistry of the compound is denoted by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-chloro-2-ethynyloxolane can be achieved through various synthetic routes. One common method involves the Mukaiyama aldol reaction, where the silyl enol ether of a suitable precursor reacts with aldehydes under specific conditions . For instance, the reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and 2-chloroacetaldehyde can yield the desired compound . The reaction conditions typically involve the use of a Lewis acid catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Rac-(2R,3R)-3-chloro-2-ethynyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the ethynyl group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxolanes.
Scientific Research Applications
Rac-(2R,3R)-3-chloro-2-ethynyloxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-chloro-2-ethynyloxolane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modify its interaction with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Rac-(2R,3R)-3-chloro-2-ethynyloxolane can be compared with other similar compounds, such as:
Rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate: This compound has a similar chiral configuration but different substituents, leading to distinct chemical properties and applications.
Rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine: Another chiral compound with different functional groups, used in various experimental settings.
Properties
CAS No. |
98198-80-2 |
---|---|
Molecular Formula |
C6H7ClO |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
3-chloro-2-ethynyloxolane |
InChI |
InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2 |
InChI Key |
RGFCOYSMOSCVGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C(CCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.